4,4'-Di-(benzoyloxy)benzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(BENZOYLOXY)BENZOYL]PHENYL BENZOATE is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(BENZOYLOXY)BENZOYL]PHENYL BENZOATE typically involves esterification reactions. One common method is the reaction between 4-hydroxybenzoic acid and benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In industrial settings, the production of 4-[4-(BENZOYLOXY)BENZOYL]PHENYL BENZOATE may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to accelerate the reaction. The use of automated systems and advanced purification techniques ensures high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[4-(BENZOYLOXY)BENZOYL]PHENYL BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester groups into alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols
Major Products Formed
Oxidation: Benzoic acid derivatives
Reduction: Alcohols
Substitution: Functionalized benzoate derivatives
Scientific Research Applications
4-[4-(BENZOYLOXY)BENZOYL]PHENYL BENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of liquid crystalline materials and polymers.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the production of advanced materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 4-[4-(BENZOYLOXY)BENZOYL]PHENYL BENZOATE involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-{[4-(BENZOYLOXY)PHENYL]SULFONYL}PHENYL BENZOATE
- 4-{1-[4-(BENZOYLOXY)PHENYL]-1-METHYLETHYL}PHENYL BENZOATE
- 4-{2-[4-(BENZOYLOXY)PHENYL]DIAZENYL}PHENYL BENZOATE
Uniqueness
4-[4-(BENZOYLOXY)BENZOYL]PHENYL BENZOATE is unique due to its specific ester linkage and the presence of multiple benzoyloxy groups. These structural features confer distinct chemical and physical properties, making it suitable for specialized applications in materials science and medicinal chemistry .
Properties
Molecular Formula |
C27H18O5 |
---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
[4-(4-benzoyloxybenzoyl)phenyl] benzoate |
InChI |
InChI=1S/C27H18O5/c28-25(19-11-15-23(16-12-19)31-26(29)21-7-3-1-4-8-21)20-13-17-24(18-14-20)32-27(30)22-9-5-2-6-10-22/h1-18H |
InChI Key |
TZXMPPFHQMXJSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.